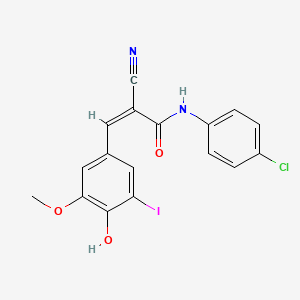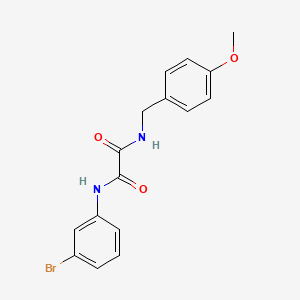
1-methyl-4-(3-phenylpropanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(3-phenylpropanoyl)piperazine, also known as MPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use as a pharmacological agent due to its unique chemical properties. In
作用機序
The mechanism of action of 1-methyl-4-(3-phenylpropanoyl)piperazine is not well understood. However, it is believed to act as an inhibitor of various enzymes and receptors in the body. 1-methyl-4-(3-phenylpropanoyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-methyl-4-(3-phenylpropanoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro. 1-methyl-4-(3-phenylpropanoyl)piperazine has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, 1-methyl-4-(3-phenylpropanoyl)piperazine has been shown to have anti-inflammatory effects in various animal models of inflammation.
実験室実験の利点と制限
1-methyl-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for extended periods of time. However, 1-methyl-4-(3-phenylpropanoyl)piperazine has some limitations for lab experiments. It is highly toxic and must be handled with care. It is also difficult to work with due to its low solubility in water.
将来の方向性
There are several future directions for the study of 1-methyl-4-(3-phenylpropanoyl)piperazine. One area of research is the development of new synthetic methods for 1-methyl-4-(3-phenylpropanoyl)piperazine. Another area of research is the investigation of the mechanism of action of 1-methyl-4-(3-phenylpropanoyl)piperazine. Further studies are also needed to determine the potential use of 1-methyl-4-(3-phenylpropanoyl)piperazine in the treatment of neurological disorders and other diseases.
Conclusion:
In conclusion, 1-methyl-4-(3-phenylpropanoyl)piperazine is a synthetic compound that has been extensively studied for its potential use as a pharmacological agent. It has a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 1-methyl-4-(3-phenylpropanoyl)piperazine and its potential use in the treatment of diseases.
合成法
The synthesis of 1-methyl-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-methylpiperazine with 3-phenylpropanoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 1-methyl-4-(3-phenylpropanoyl)piperazine.
科学的研究の応用
1-methyl-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential use as a pharmacological agent. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 1-methyl-4-(3-phenylpropanoyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15-9-11-16(12-10-15)14(17)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXJQMQCPDHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4934609.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)

![3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)


![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)
![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)